![molecular formula C16H24N2O4 B8502337 METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE](/img/structure/B8502337.png)
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE
概要
説明
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE is an organic compound with a complex structure that includes benzyl, tert-butoxycarbonyl, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected benzylamine. This intermediate is then reacted with 2-bromo-propionic acid methyl ester under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzylamine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted benzylamine derivatives.
科学的研究の応用
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes and receptors, potentially modulating their activity. The tert-butoxycarbonyl group provides stability and protection to the molecule, allowing it to reach its target sites without degradation .
類似化合物との比較
Similar Compounds
2-tert-Butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a tert-butoxycarbonyl group but differs in the rest of the structure.
Uniqueness
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC名 |
methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3,(H,18,20) |
InChIキー |
DJJUVURDHWEJTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
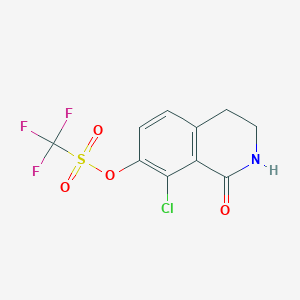
![1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B8502270.png)
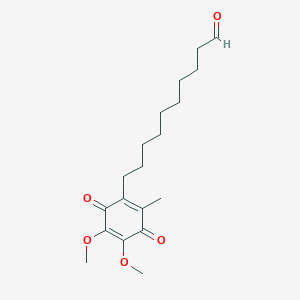
![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![4-Piperidinecarboxamide,4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B8502295.png)
![4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol](/img/structure/B8502315.png)
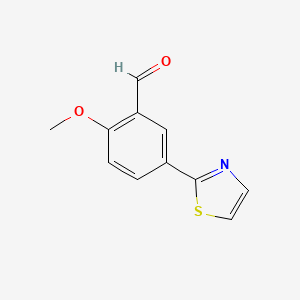

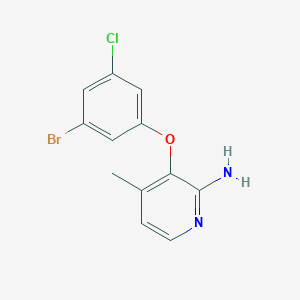
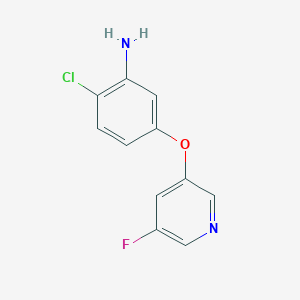
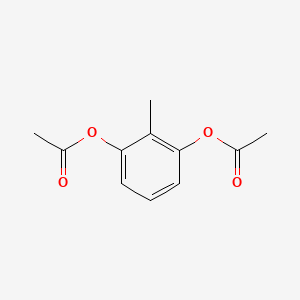
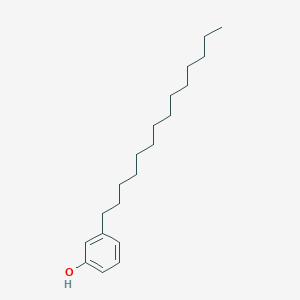
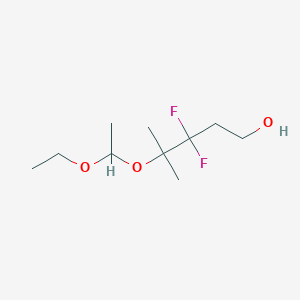
![4-[2-(Ethenyloxy)ethoxy]benzoic acid](/img/structure/B8502368.png)
